![molecular formula C18H10ClN5 B3033801 3-氯-6-(2-苯基吡唑并[1,5-a]吡啶-3-基)-4-吡啶嘧啶-4-腈 CAS No. 1196794-13-4](/img/structure/B3033801.png)

3-氯-6-(2-苯基吡唑并[1,5-a]吡啶-3-基)-4-吡啶嘧啶-4-腈

描述

Synthesis Analysis

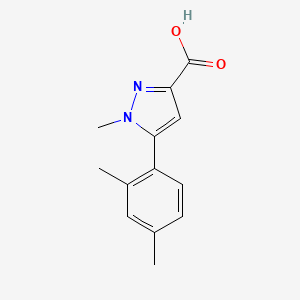

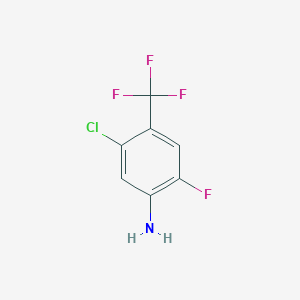

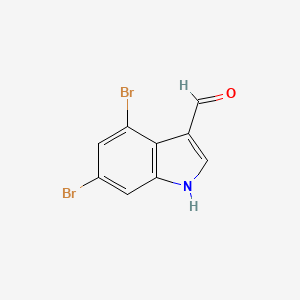

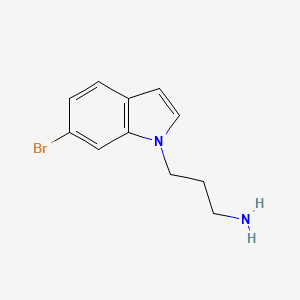

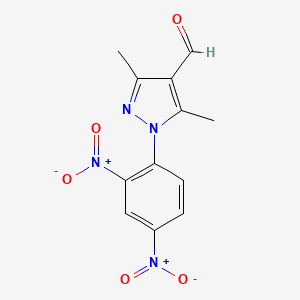

The synthesis of heterocyclic compounds, particularly those containing the pyridazine moiety, is of significant interest in medicinal chemistry due to their pharmaceutical properties. For instance, the compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized through a multi-step process starting with 2-(4-chloro-3-methylphenoxy) acetic acid, which was treated with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane. Subsequent steps involved the use of lutidine and O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) under cold conditions, followed by heating with chloroamine T in ethanol to yield the desired compound .

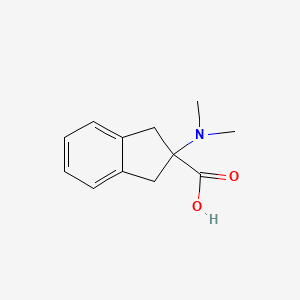

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) is used for definitive structural elucidation. For example, the compound mentioned above crystallized in the monoclinic crystal system with the space group P21/c. The harmony between theoretical and experimental values can be assessed through density functional theory (DFT) calculations, which also provide insights into the HOMO-LUMO energy gap and global reactivity descriptors .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be explored through various chemical reactions. For instance, the synthesis of pyrazolopyridotriazines involves the cyclization of hydrazones obtained from the coupling of diazonium salts with active methylene reagents. This process typically requires refluxing ethanol and a catalytic amount of triethylamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. Intermolecular interactions, such as hydrogen bonding and halogen interactions, can be studied using Hirshfeld surface analysis and energy frameworks, which help in understanding the packing of molecules in the crystal lattice. These interactions can significantly influence the physical properties like solubility and melting points, as well as chemical properties such as reactivity and stability .

Biological Activity

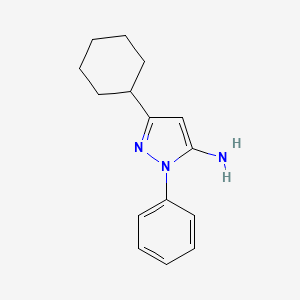

The biological activity of heterocyclic compounds is a key area of interest. For example, the compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has demonstrated moderate anticancer activity. The biological activities of these compounds are often assessed through in vitro and in vivo studies to determine their potential as therapeutic agents .

Case Studies

While the provided data does not include specific case studies, the biological activities mentioned, such as anticancer properties, suggest that these compounds could be further investigated in case studies involving cancer cell lines or animal models to evaluate their efficacy and safety as potential drug candidates .

科学研究应用

合成和化学性质

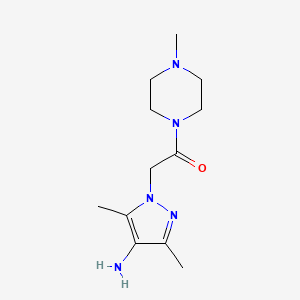

合成吡唑并[3,4-d]嘧啶衍生物和抗菌活性:一项研究展示了 4-氨基-6-芳基-2-苯基嘧啶-5-腈衍生物的合成及其随后转化为 3-氨基-6-芳基-2-苯基吡唑并[3,4-d]嘧啶衍生物。此过程涉及一锅三组分反应,突出了此类化合物在抗菌应用中的潜力 (Rostamizadeh 等,2013)。

氨基吡唑和氨基吡唑并[4,3-b]吡啶的开发:已经报道了关于将 3-氧代-2-芳基腙腈转化为氨基吡唑和进一步转化为氨基吡唑并[4,3-b]吡啶的研究。这些化合物在形成不稳定的重氮盐方面显示出希望,后者环化为吡唑并[4,3-c]哒嗪 (Salaheldin 等,2006)。

在杂环合成中的用途:一项研究利用特定化合物合成了包括吡唑、吡啶和嘧啶在内的各种衍生物,突出了这些化合物在创建各种化学结构方面的多功能性 (Fadda 等,2012)。

材料科学中的应用

- 分散染料的开发:研究探索了在合成偶氮化合物中使用 3-氨基吡唑并[3,4-b]吡啶,以将其作为纺织工业中的分散染料进行潜在应用。这展示了该化合物在材料科学应用中的效用 (Gaffer 和 Khattab,2017)。

生物活性

- 抗菌和抗癌剂:多项研究已经合成了表现出显着抗菌和抗癌活性的新型化合物。这些化合物包括吡唑并[3,4-b]硒并[3,2-e]吡嗪杂环和其他衍生物,表明具有潜在的治疗应用 (Zaki 等,2020),(Farag 和 Fahim,2019)。

晶体结构和密度泛函理论 (DFT) 计算

- 结构分析和 DFT 计算:涉及特定哒嗪类似物合成的研究包括通过 X 射线衍射和 DFT 计算进行结构确认。这种方法对于了解合成化合物的物理和化学性质至关重要 (Sallam 等,2021)。

未来方向

作用机制

Target of Action

The primary target of 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1, also known as Extracellular Signal-Regulated Kinase (ERK), plays a crucial role in transmitting signals from the cell membrane to the nucleus, regulating cell functions such as proliferation, differentiation, and survival .

Mode of Action

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile acts as a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 . By competing with ATP, the compound prevents the phosphorylation and activation of ERK, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of ERK disrupts the MAPK/ERK signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The disruption of this pathway can lead to the inhibition of cell proliferation and the induction of cell death .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability .

Result of Action

The inhibition of ERK by 3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile can lead to the suppression of cell proliferation and the induction of apoptosis . This makes it a potential candidate for the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

属性

IUPAC Name |

3-chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN5/c19-18-13(11-20)10-14(21-22-18)16-15-8-4-5-9-24(15)23-17(16)12-6-2-1-3-7-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYYMBQXUOPHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C(C(=C4)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。